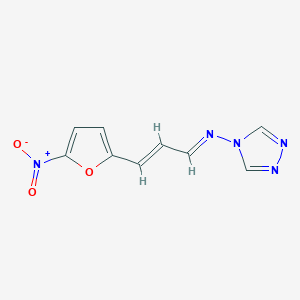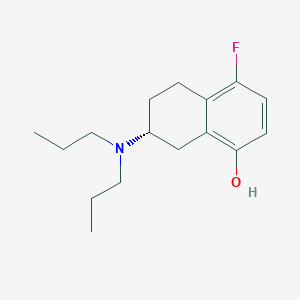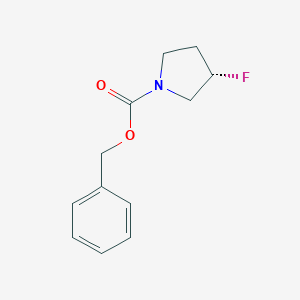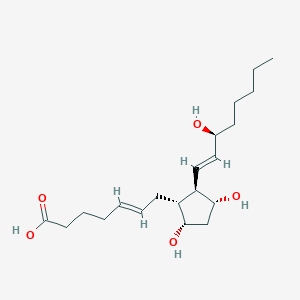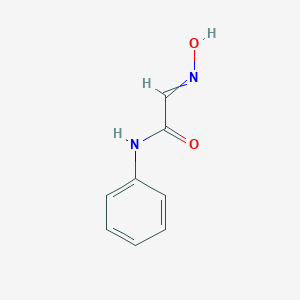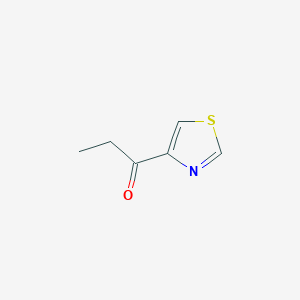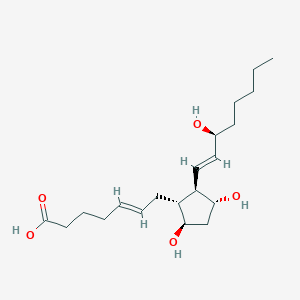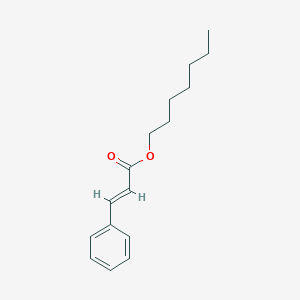![molecular formula C13H18O4 B160196 1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one CAS No. 1939-68-0](/img/structure/B160196.png)
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one, commonly known as DMPK, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPK is a ketone derivative of propiophenone that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of DMPK is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling, and inhibition of COX-2 can lead to reduced inflammation and pain.
Biochemical and Physiological Effects:
DMPK has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of DMPK.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPK in lab experiments is its relatively simple synthesis method. However, DMPK is not widely available and may be expensive to obtain. Additionally, further studies are needed to fully understand the limitations and potential side effects of using DMPK in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DMPK. One area of interest is the potential anti-inflammatory and analgesic effects of DMPK in humans. Further studies are needed to determine the safety and efficacy of DMPK in humans. Another area of interest is the potential use of DMPK as a starting material for the synthesis of other compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DMPK.
Synthesemethoden
DMPK can be synthesized through various methods, including the reaction of 2,3-dihydroxypropyl bromide with 5-methylacetophenone, followed by the reaction with sodium hydroxide and acetic anhydride. Another method involves the reaction of 5-methylacetophenone with 2,3-epoxypropyl bromide, followed by the reaction with sodium hydroxide and acetic anhydride. These methods result in the formation of DMPK as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
DMPK has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, such as chiral ketones. It has also been used as a starting material for the synthesis of potential drug molecules. DMPK has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
1939-68-0 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1-[2-(2,3-dihydroxypropoxy)-5-methylphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O4/c1-3-12(16)11-6-9(2)4-5-13(11)17-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
SVLPMMGDCQBQJS-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCC(CO)O |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCC(CO)O |
Synonyme |
2'-(2,3-Dihydroxypropoxy)-5'-methylpropiophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



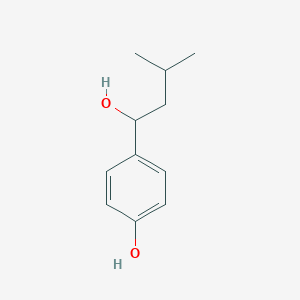
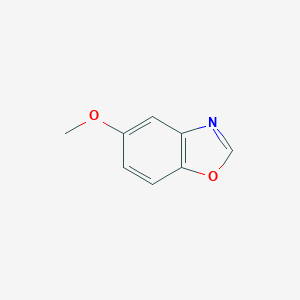
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
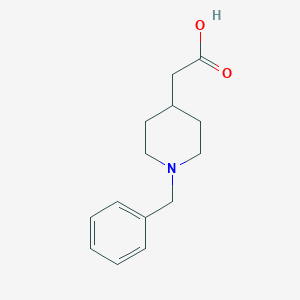
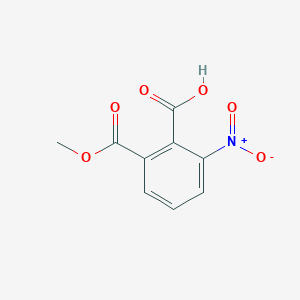
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
